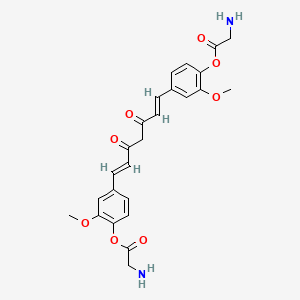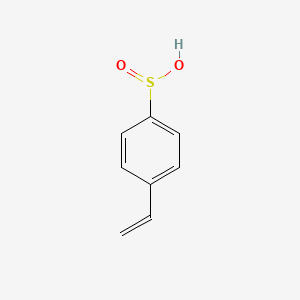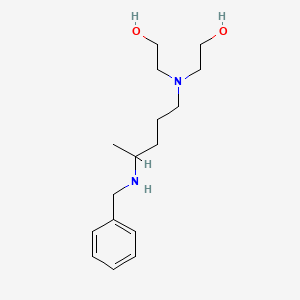
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines This compound contains a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Pyrrolidine Substitution: The final step involves the substitution of the nitro group with a pyrrolidin-1-ylpropylamino group. This is typically achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced sulfonamides, and various substituted phenylpyrrolidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
- 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
Uniqueness
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N4O4S |
|---|---|
Peso molecular |
328.39 g/mol |
Nombre IUPAC |
3-nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O4S/c14-22(20,21)11-4-5-12(13(10-11)17(18)19)15-6-3-9-16-7-1-2-8-16/h4-5,10,15H,1-3,6-9H2,(H2,14,20,21) |
Clave InChI |
ZZBIFQAUUIPOTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)




![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)


